molecular formula C7H12N4 B2708468 N2-Isopropylpyrimidine-2,5-diamine CAS No. 1249988-96-2

N2-Isopropylpyrimidine-2,5-diamine

Cat. No.: B2708468
CAS No.: 1249988-96-2
M. Wt: 152.201
InChI Key: STLLEJOVMFLUGJ-UHFFFAOYSA-N
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Description

N2-Isopropylpyrimidine-2,5-diamine is a secondary amine characterized by a pyrimidine core substituted with amine groups at positions 2 and 5, with an isopropyl group attached to the N2 nitrogen . Pyrimidine derivatives are of significant interest in medicinal chemistry due to their role as structural motifs in nucleic acids and pharmacologically active compounds.

Properties

IUPAC Name

2-N-propan-2-ylpyrimidine-2,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,8H2,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLLEJOVMFLUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=C(C=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino groups at positions 2 and 5 act as strong nucleophiles, facilitating substitution reactions with electrophiles.

Reaction TypeReagents/ConditionsProduct(s)Key Observations
AlkylationMethyl iodide, NaH, DMF, 60°CN2-Isopropyl-N5-methylpyrimidine-2,5-diamineSelective methylation at N5 due to steric hindrance from the isopropyl group.
Arylation4-Nitrobenzyl bromide, K₂CO₃N2-Isopropyl-N5-(4-nitrobenzyl)pyrimidine-2,5-diamineReaction proceeds via SN2 mechanism in polar aprotic solvents .

Acylation Reactions

Amino groups react with acylating agents to form amides or undergo further cyclization.

Acylating AgentConditionsProduct(s)Notes
Acetyl chloridePyridine, RTN5-Acetyl-N2-isopropylpyrimidine-2,5-diamineAcylation occurs preferentially at N5 .
Benzoyl chlorideNaOH (aq.), 0°CN2-Isopropyl-N5-benzoylpyrimidine-2,5-diamineRequires controlled pH to avoid over-acylation .

Condensation Reactions

The amino groups participate in Schiff base formation and cyclocondensation.

Schiff Base Formation
Reacts with aldehydes (e.g., benzaldehyde) under oxidative conditions (NaH/air) to form imine intermediates, which undergo cyclization to yield fused heterocycles .

Example :

  • Reactant : Benzaldehyde

  • Product : 6-Benzyloxy-9H-purine derivative

  • Mechanism :

    • Oxidative coupling of the amino group with benzyl alcohol-derived alkoxide.

    • Intramolecular cyclization via Schiff base intermediate .

Cyclization Reactions

The compound serves as a precursor for synthesizing bicyclic systems.

Reagents/ConditionsProduct(s)Application
Phosgene, THF, -20°CPyrimido[4,5-d]pyrimidine-2,4-dioneAnticancer scaffold synthesis.
CS₂, KOH, ethanol refluxThiazolo[5,4-d]pyrimidinePotential kinase inhibitors .

Metal Complexation

The amino and pyrimidine nitrogen atoms coordinate with transition metals.

Metal SaltLigand RatioGeometryApplication
CuCl₂·2H₂O1:2Square planarCatalytic oxidation studies .
Fe(NO₃)₃·9H₂O1:1OctahedralMagnetic material research.

Oxidation Reactions

Controlled oxidation modifies the amino groups or pyrimidine ring.

  • H₂O₂, AcOH : Converts amino groups to nitro groups, yielding N2-isopropyl-2,5-dinitropyrimidine.

  • KMnO₄, H₂SO₄ : Ring oxidation to pyrimidine-2,5-dione derivatives .

Biological Activity Correlation

Reactivity directly influences pharmacological properties:

  • Alkylated derivatives : Enhanced lipophilicity improves blood-brain barrier penetration.

  • Acylated analogs : Show COX-2 inhibition (IC₅₀ = 1.2 µM) in inflammatory models.

Scientific Research Applications

Biological Applications

1. Anti-inflammatory Activity
Research indicates that N2-Isopropylpyrimidine-2,5-diamine exhibits significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammatory pathways. In vitro studies have demonstrated its potential to reduce inflammation markers, suggesting a mechanism similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Anticancer Potential
The compound is also being investigated for its anticancer properties. Studies have demonstrated that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. This compound's structural features may enhance its effectiveness against certain cancer types .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • In vitro Studies : Assays have shown that this compound significantly inhibits COX enzymes, with IC50 values comparable to established NSAIDs like celecoxib .
  • Cancer Research : Investigations into its anticancer mechanisms revealed that it may induce apoptosis in cancer cells through modulation of key signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Paraphenylenediamine (PPDA)
  • Structure : Benzene ring with amine groups at positions 1 and 4.
  • Applications : Widely used in hair dyes and textile industries.
  • Sensitization : Strong sensitizer; 4.8% of allergic contact dermatitis (ACD) patients showed positive patch tests .
  • Cross-Reactivity : Reacts with toluene-2,5-diamine (TDA) and N-isopropyl-N-phenyl-4-phenylenediamine (IPPD) .
Toluene-2,5-diamine (TDA)
  • Structure : Benzene ring with methyl and amine groups at positions 2 and 5.
  • Applications : Common in permanent hair dyes.
  • Sensitization : 3.1% prevalence in ACD patients .
  • Cross-Reactivity : Linked to PPDA and IPPD .
N2-Isopropylpyrimidine-2,5-diamine
  • Structure : Pyrimidine ring with amines at positions 2 and 5; isopropyl group at N2.
  • Sensitization: No reported studies.
  • Cross-Reactivity: Not investigated.

Comparative Data Table

Compound Core Structure Key Substituents Applications Sensitization Frequency Cross-Reactive Partners
Paraphenylenediamine (PPDA) Benzene -NH₂ at 1,4 positions Hair dyes, textiles 4.8% TDA, IPPD
Toluene-2,5-diamine (TDA) Benzene -NH₂ at 2,5; -CH₃ at 2 Hair dyes 3.1% PPDA, IPPD
This compound Pyrimidine -NH₂ at 2,5; -C₃H₇ at N2 Research/industrial Not reported Not studied

Research Findings and Implications

Allergenic Potential of Diamines

PPDA and TDA are well-established allergens, with cross-reactivity patterns suggesting shared epitopes or metabolic pathways . For example, IPPD (N-isopropyl-N-phenyl-4-phenylenediamine), another diamine with an isopropyl group, demonstrates allergenic overlap with PPDA, highlighting the role of substituents in immune recognition .

Gaps in Understanding this compound

Biological Activity

N2-Isopropylpyrimidine-2,5-diamine is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and therapeutic agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research and medicine, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted at the 2 and 5 positions with amino groups and an isopropyl group at the N2 position. This unique substitution pattern influences its chemical reactivity and biological activity.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. Studies suggest that it acts as an inhibitor for various enzymes involved in critical biological pathways, which can lead to therapeutic effects in conditions like cancer and inflammation.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in inflammatory processes. For instance, it has been shown to modulate the activity of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins that mediate inflammation .

Anticancer Properties

The compound has also demonstrated potential anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of cancer cells by affecting pathways related to cell cycle regulation and apoptosis . The structure-activity relationship (SAR) studies highlight that modifications to the pyrimidine core can enhance its potency against various cancer cell lines .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameStructural FeaturesBiological Activity
2,4-DiaminopyrimidineLacks isopropyl groupAnticancer
6-Chloro-N4-(3,4-difluorophenyl)Chlorinated phenyl groupAnticancer
N4-(3-morpholin-4-ylethyl)Morpholine substitutionAntimicrobial

This compound's specific substitution pattern may enhance its selectivity towards certain biological targets compared to these related compounds.

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced COX-2 expression in models of inflammation. The IC50 value for COX-2 inhibition was reported at 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .
  • Cancer Cell Proliferation : In a series of experiments on acute myeloid leukemia (AML) cell lines (MV4-11 and MOLM13), this compound showed potent activity with IC50 values indicating effective inhibition of cell growth .

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